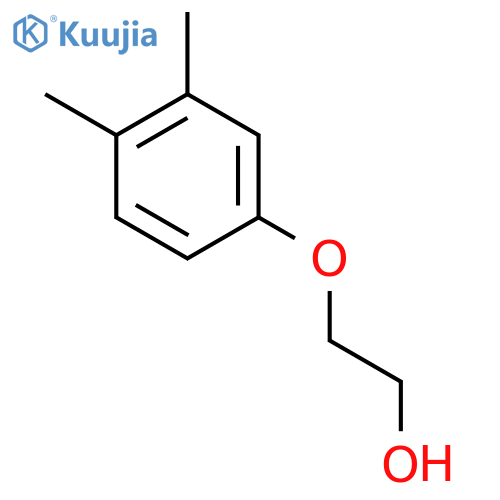Cas no 34221-43-7 (Ethanol,2-(3,4-dimethylphenoxy)-)

Ethanol,2-(3,4-dimethylphenoxy)- 化学的及び物理的性質
名前と識別子
-
- Ethanol,2-(3,4-dimethylphenoxy)-
- 2-(3,4-dimethylphenoxy)ethanol
- (2-Hydroxy-aethyl)-(3.4-dimethyl-phenyl)-aether
- (2-Hydroxy-aethyl)-[3.4]xylyl-aether
- 1-[3.4]Xylyloxy-aethanol-(2)
- 2-(3,4-Dimethyl-phenoxy)-aethanol
- 2-(3,4-dimethyl-phenoxy)-ethanol
- 2-Hydroxy-1-(3.4-dimethyl-phenoxy)-aethan
- AC1L71O7
- Aethylenglykol-mono-(3.4-dimethyl-phenyl)-aether
- NSC190716
- SureCN586116
- A1-05650
- NSC-190716
- AKOS000345500
- SCHEMBL586116
- DTXSID50307319
- CUNKIUSAFDPIAA-UHFFFAOYSA-N
- 34221-43-7
-
- インチ: InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
- InChIKey: CUNKIUSAFDPIAA-UHFFFAOYSA-N
- SMILES: CC1=C(C)C=CC(OCCO)=C1
計算された属性
- 精确分子量: 166.09942
- 同位素质量: 166.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.5
じっけんとくせい
- 密度みつど: 1.038
- Boiling Point: 291.5°Cat760mmHg
- フラッシュポイント: 127.7°C
- Refractive Index: 1.521
- PSA: 29.46
- LogP: 1.67450
Ethanol,2-(3,4-dimethylphenoxy)- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01SXBM-5g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 5g |
$526.00 | 2023-12-15 | |
| Aaron | AR01SXBM-10g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 10g |
$838.00 | 2023-12-15 | |
| 1PlusChem | 1P01SX3A-1g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 1g |
$163.00 | 2024-05-05 | |
| 1PlusChem | 1P01SX3A-10g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 10g |
$727.00 | 2024-05-05 | |
| Aaron | AR01SXBM-1g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 1g |
$180.00 | 2023-12-15 | |
| 1PlusChem | 1P01SX3A-5g |
2-(3,4-Dimethylphenoxy)ethanol |
34221-43-7 | 97% | 5g |
$463.00 | 2024-05-05 |
Ethanol,2-(3,4-dimethylphenoxy)- 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Ethanol,2-(3,4-dimethylphenoxy)-に関する追加情報
Ethanol,2-(3,4-dimethylphenoxy)- (CAS No. 34221-43-7): A Comprehensive Overview in Modern Chemical Research
Ethanol,2-(3,4-dimethylphenoxy)-, identified by the chemical abstracts service number CAS No. 34221-43-7, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, featuring a unique structural motif with a phenoxy group attached to an ethanol backbone, has garnered attention due to its versatile applications and potential in various scientific domains.
The molecular structure of Ethanol,2-(3,4-dimethylphenoxy)- consists of an ethanol moiety linked to a phenolic ring substituted with two methyl groups at the 3 and 4 positions. This specific arrangement imparts distinct chemical properties that make it valuable in synthetic chemistry, drug development, and as an intermediate in the synthesis of more complex molecules. The presence of the phenoxy group enhances its solubility in both polar and non-polar solvents, making it a versatile candidate for various applications.
In recent years, the compound has been explored for its potential in medicinal chemistry. Researchers have been particularly interested in its ability to act as a precursor for the synthesis of novel bioactive molecules. The dimethyl substitution on the phenol ring influences its electronic properties, making it a suitable scaffold for designing compounds with specific pharmacological activities. For instance, derivatives of this compound have shown promise in the development of agents targeting neurological disorders.
One of the most intriguing aspects of Ethanol,2-(3,4-dimethylphenoxy)- is its role in the synthesis of enzyme inhibitors. The phenoxy group can interact with specific amino acid residues in enzymes, potentially modulating their activity. This has led to investigations into its use as an intermediate in creating inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary studies suggest that compounds derived from this molecule may exhibit inhibitory effects on key enzymes like kinases and proteases.
The compound's utility extends beyond pharmaceutical applications. In materials science, Ethanol,2-(3,4-dimethylphenoxy)- has been explored for its potential as a monomer or additive in polymer formulations. Its ability to enhance the thermal stability and mechanical properties of polymers makes it a candidate for advanced materials used in industries ranging from aerospace to electronics. The phenoxy group's interaction with polymer chains can lead to improved adhesion and compatibility between different materials.
Recent advancements in computational chemistry have also highlighted the importance of Ethanol,2-(3,4-dimethylphenoxy)- in drug discovery processes. Molecular modeling studies indicate that this compound can serve as a key intermediate in the synthesis of small-molecule drugs with enhanced bioavailability and reduced toxicity. By leveraging computational methods, researchers can optimize the structure of derivatives to improve their pharmacokinetic profiles.
The environmental impact of Ethanol,2-(3,4-dimethylphenoxy)- is another area of growing interest. Biodegradation studies have shown that while the compound itself is not highly toxic, its derivatives can exhibit varying degrees of environmental persistence depending on their structural modifications. Understanding these properties is crucial for developing sustainable synthetic routes that minimize environmental footprint while maintaining high yields and purity.
In conclusion, Ethanol,2-(3,4-dimethylphenoxy)- (CAS No. 34221-43-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical research, materials science, and environmental studies. As research continues to uncover new applications and synthetic pathways for this molecule, its importance is likely to grow further.
34221-43-7 (Ethanol,2-(3,4-dimethylphenoxy)-) Related Products
- 13605-19-1(2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)




